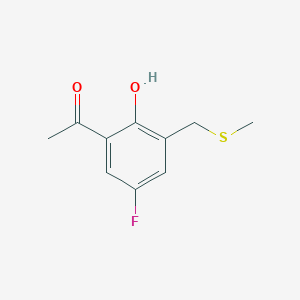
1-(5-Fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one is an organic compound with the molecular formula C10H11FO2S It is a derivative of acetophenone, featuring a fluorine atom, a hydroxyl group, and a methylthio substituent on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one can be synthesized through a multi-step process. One common method involves the following steps:
Fries Rearrangement: Starting with 4-fluorophenyl acetate, the compound undergoes Fries rearrangement in the presence of aluminum chloride and sodium chloride at temperatures between 115°C and 150°C.
Methylthio Substitution: The intermediate product is then subjected to a methylthio substitution reaction, where a methylthio group is introduced using a suitable thiol reagent under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Formation of 1-(5-fluoro-2-oxo-3-((methylthio)methyl)phenyl)ethan-1-one.
Reduction: Formation of 1-(5-fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(5-Fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Material Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 1-(5-Fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The hydroxyl and fluorine groups facilitate binding to active sites of enzymes or receptors, modulating their activity. The methylthio group can enhance lipophilicity, improving cellular uptake and bioavailability .
Comparaison Avec Des Composés Similaires
1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one: Lacks the methylthio group, resulting in different chemical properties and biological activities.
1-(5-Fluoro-2-hydroxy-3-methylphenyl)ethan-1-one: Similar structure but with a methyl group instead of a methylthio group, affecting its reactivity and applications.
Uniqueness: 1-(5-Fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where enhanced lipophilicity and reactivity are desired .
Activité Biologique
1-(5-Fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a phenolic hydroxyl group, a fluorine substituent, and a methylthio group, which are significant for its biological activity.
Research indicates that the biological activity of this compound may be attributed to its interaction with various enzymes and receptors in the body. Specifically, it has been shown to inhibit certain enzymes related to metabolic processes and signal transduction pathways.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive function.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies
Several studies have investigated the biological effects of this compound:
- Cognitive Enhancement : A study demonstrated that administration of this compound significantly improved memory retention in animal models, suggesting potential applications in treating cognitive impairments such as Alzheimer's disease.
- Antimicrobial Efficacy : In vitro tests showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a novel antimicrobial agent.
- Antioxidant Activity : The compound was found to reduce oxidative stress markers in human cell lines, supporting its use as a protective agent against cellular damage.
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of phenolic compounds. The presence of fluorine and methylthio groups has been correlated with increased potency against AChE and improved overall bioactivity.
Propriétés
Formule moléculaire |
C10H11FO2S |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
1-[5-fluoro-2-hydroxy-3-(methylsulfanylmethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H11FO2S/c1-6(12)9-4-8(11)3-7(5-14-2)10(9)13/h3-4,13H,5H2,1-2H3 |
Clé InChI |
BUUNYYPHLSOBOU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1O)CSC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















